(6R)-6-(4-Bromophenyl)-4-methylmorpholin-3-one
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Overview
Description
(6R)-6-(4-Bromophenyl)-4-methylmorpholin-3-one is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a bromophenyl group attached to the morpholine ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(4-Bromophenyl)-4-methylmorpholin-3-one typically involves the reaction of 4-bromobenzaldehyde with morpholine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The resulting intermediate is then subjected to further reactions, including cyclization and methylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(6R)-6-(4-Bromophenyl)-4-methylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(6R)-6-(4-Bromophenyl)-4-methylmorpholin-3-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6R)-6-(4-Bromophenyl)-4-methylmorpholin-3-one involves its interaction with specific molecular targets and pathways. The bromophenyl group plays a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Phenylamino-quinazolin-6-yl-amides: These compounds share structural similarities with (6R)-6-(4-Bromophenyl)-4-methylmorpholin-3-one and are used in similar applications.
6-Aminoisoquinoline Compounds: These compounds also exhibit similar chemical properties and are used in related fields of research.
Uniqueness
This compound is unique due to its specific combination of a bromophenyl group and a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
CAS No. |
920801-95-2 |
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Molecular Formula |
C11H12BrNO2 |
Molecular Weight |
270.12 g/mol |
IUPAC Name |
(6R)-6-(4-bromophenyl)-4-methylmorpholin-3-one |
InChI |
InChI=1S/C11H12BrNO2/c1-13-6-10(15-7-11(13)14)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3/t10-/m0/s1 |
InChI Key |
UXJFBEBQMWXEDT-JTQLQIEISA-N |
Isomeric SMILES |
CN1C[C@H](OCC1=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CN1CC(OCC1=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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